Lipophilicity Advantage: XLogP3 = 4.1 vs. Unsubstituted Parent (LogP = 1.61–2.10)
The target compound's computed XLogP3 of 4.1 is substantially higher than that of the unsubstituted 2-(piperazin-1-yl)-1,3-benzothiazole (CAS 55745-83-0), which has a reported LogP ranging from 1.61 to 2.10 depending on the source . This represents a ΔLogP of approximately +2.0 to +2.5 log units, indicating significantly greater lipophilicity. The 4-methoxybenzyl substituent contributes approximately 2 log units of incremental hydrophobicity.
| Evidence Dimension | Partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 |
| Comparator Or Baseline | 2-(Piperazin-1-yl)-1,3-benzothiazole (CAS 55745-83-0): LogP = 1.61 (Hit2Lead) / 2.10 (ChemSrc) |
| Quantified Difference | ΔLogP ≈ +2.0 to +2.5 log units (approximately 100- to 300-fold higher octanol-water partition) |
| Conditions | Computed values from different databases (XLogP3 vs. ACD/LogP); not co-determined in a single study |
Why This Matters
This lipophilicity difference directly impacts passive membrane permeability, CNS penetration potential, and non-specific protein binding, making the target compound more suitable for intracellular or CNS targets where higher LogP is desirable.
